REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=O.[C:11]([CH2:13]C(O)=O)#[N:12].[NH:17]1CCC[CH2:19][CH2:18]1.C(=O)=O>N1C=CC=CC=1>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]([CH2:13][C:11]#[N:12])[CH2:19][C:18]#[N:17]
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Name
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|
Quantity
|
31.5 g
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Type
|
reactant
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Smiles
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ClC1=C(C=O)C(=CC=C1)Cl
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Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
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C(#N)CC(=O)O
|
Name
|
|
Quantity
|
2.5 mL
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Type
|
reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(=O)=O
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
is heated on a steambath for 7 hours
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Duration
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7 h
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Type
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CUSTOM
|
Details
|
Most of the solvent is removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue is dissolved in about 400 ml of benzene
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Type
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WASH
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Details
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The solution is washed three times with water, three times with dilute sodium bisulfite
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Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized once from 50 ml of methanol and once more from 50 ml of isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(CC#N)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |